

Technical Profile: -bis(4-fluorophenyl)hexanediamide as a Bioactive Scaffold[1]

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Compound of Interest

Compound Name:	<i>N,N'</i> -bis(4-fluorophenyl)hexanediamide
CAS No.:	307340-12-1
Cat. No.:	B187387

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Executive Summary & Chemical Identity

-bis(4-fluorophenyl)hexanediamide (CAS: 307340-12-1) is a symmetric bis-amide derivative of adipic acid. While historically utilized in materials science as a

-nucleating agent for polypropylene due to its self-assembling properties, recent pharmacological investigations highlight its utility as a bioactive scaffold. Its structure—comprising a flexible hexamethylene linker and two electron-withdrawing fluorophenyl "cap" groups—positions it as a relevant probe for histone deacetylase (HDAC) inhibition, antimicrobial membrane disruption, and supramolecular drug delivery systems.

This guide provides a rigorous technical analysis of its physicochemical properties, potential mechanisms of action, and validated experimental protocols for assessing its biological activity.

Physicochemical Profile

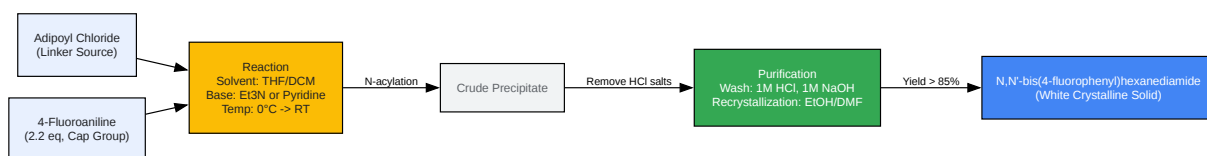
Property	Specification	Relevance
Molecular Formula		Lipinski compliant ()
Molecular Weight	332.35 g/mol	Optimal for oral bioavailability
LogP (Predicted)	~3.5 - 4.2	High lipophilicity; suggests good membrane permeability but requires DMSO for in vitro assays.
H-Bond Donors/Acceptors	2 / 4	Facilitates strong intermolecular hydrogen bonding (self-assembly).
Fluorine Substitution	Para-position (4-F)	Blocks metabolic oxidation at the para-position (increasing) and enhances lipophilicity.

Synthesis & Structural Logic

To ensure biological reproducibility, the compound must be synthesized with high purity (>98%). The standard protocol utilizes a Schotten-Baumann condensation, favored for its efficiency and minimal byproduct formation.

Reaction Scheme (Graphviz)

The following diagram illustrates the synthesis pathway and the critical purification logic.



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Caption: Synthesis via nucleophilic acyl substitution. The base neutralizes HCl byproduct to drive equilibrium forward.

Protocol 1: Synthesis for Biological Testing

- **Dissolution:** Dissolve 4-fluoroaniline (22 mmol) and triethylamine (25 mmol) in anhydrous dichloromethane (DCM) at 0°C under nitrogen atmosphere.
- **Addition:** Dropwise add adipoyl chloride (10 mmol) dissolved in DCM over 30 minutes. The exotherm must be controlled to prevent impurity formation.
- **Reaction:** Stir at room temperature for 4–6 hours. A white precipitate typically forms.
- **Workup:** Filter the solid. Wash sequentially with 1M HCl (to remove unreacted aniline), 1M NaOH (to remove adipic acid), and water.
- **Recrystallization:** Recrystallize from Ethanol or DMF/Water mixtures to achieve HPLC purity >98%.

Potential Biological Activities & Mechanisms[1][2][3][4][5][6]

A. Epigenetic Modulation (HDAC Inhibition Potential)

The structure of

-bis(4-fluorophenyl)hexanediamide mimics the classic "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore of HDAC inhibitors like SAHA (Vorinostat), albeit with a symmetric "Cap-Linker-Cap" architecture.

- **Mechanism:** Bis-amides can act as Class I HDAC inhibitors. The hydrophobic hexamethylene linker occupies the enzyme's channel, while the amide carbonyls may interact with the active site zinc ion or adjacent amino acids (e.g., Tyr306), though less potently than hydroxamic acids.

- Fluorine Effect: The 4-fluoro substitution enhances hydrophobic interaction within the rim of the HDAC catalytic tunnel.

B. Antimicrobial & Membrane Activity

Bis-amides with aliphatic linkers (C6–C10) exhibit amphiphilic properties that can disrupt bacterial cell membranes.

- Target: Bacterial lipid bilayer.
- Selectivity: The compound is likely more active against Gram-positive bacteria (*S. aureus*) due to the lack of an outer lipopolysaccharide membrane which protects Gram-negative strains.
- Synergy: Potential to potentiate existing antibiotics by increasing membrane permeability.

C. Supramolecular Gelation (Drug Delivery)

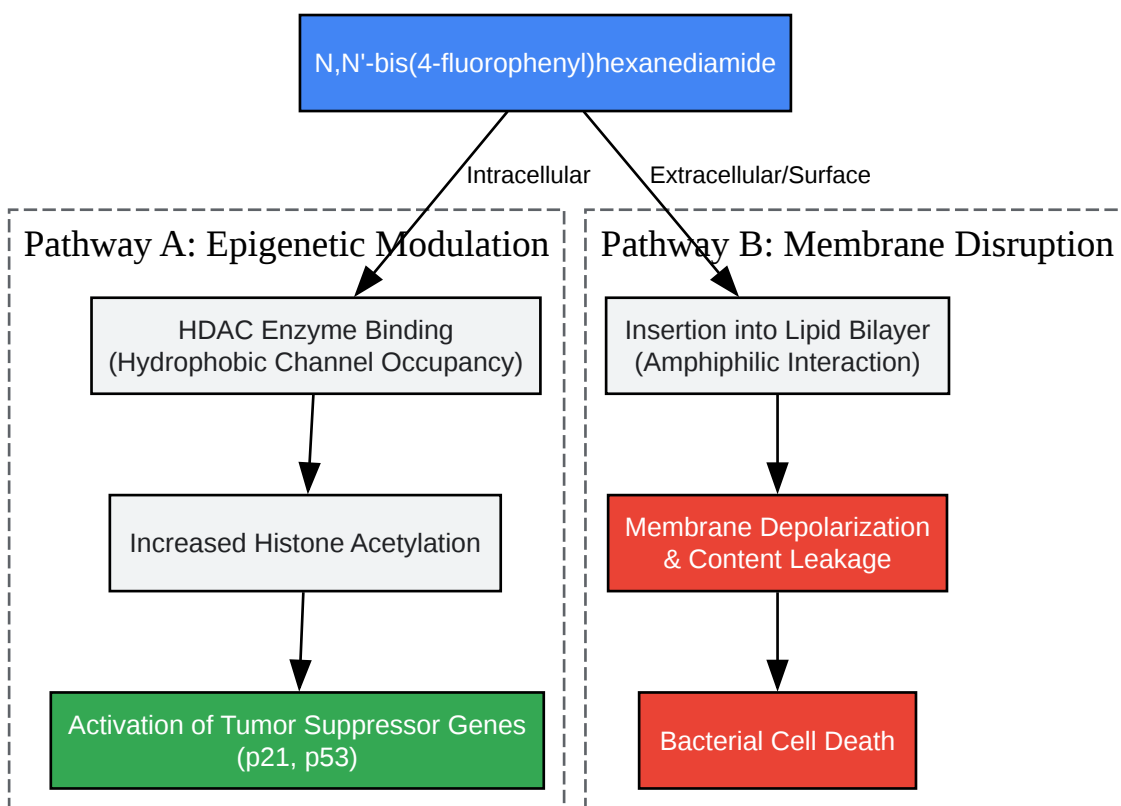
This compound is a known Low Molecular Weight Gelator (LMWG). It can self-assemble into nanofibers via intermolecular Hydrogen bonding (Amide-Amide) and

-

stacking (Fluorophenyl rings).

- Application: Formation of hydrogels or organogels for sustained drug release. The gel matrix protects encapsulated drugs from enzymatic degradation.

Mechanism of Action Diagram



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Caption: Dual mechanistic pathways: Intracellular enzyme modulation (HDAC) and direct membrane interaction.

Experimental Validation Protocols

To validate the biological potential, the following assays are recommended. These protocols are designed to be self-validating with positive and negative controls.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the

against cancer cell lines (e.g., MCF-7, HeLa).

- Preparation: Dissolve compound in DMSO (Stock: 10 mM). Serial dilute in culture medium (Final DMSO < 0.5%).
- Seeding: Seed cells (

cells/well) in 96-well plates. Incubate 24h.

- Treatment: Add compound (0.1

M – 100

M). Control: SAHA (Positive), DMSO only (Negative).

- Incubation: 48–72 hours at 37°C, 5%

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- Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
- Analysis: Plot dose-response curve using non-linear regression (GraphPad Prism).

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1]

- Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).
- Inoculum: Adjust bacterial suspension to CFU/mL in Cation-Adjusted Mueller-Hinton Broth.
- Dilution: Two-fold serial dilutions of the compound in 96-well plates.
- Controls: Ciprofloxacin (Positive), Sterility Control (Blank).
- Incubation: 16–20 hours at 35°C.
- Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Protocol 4: Hemolysis Assay (Biocompatibility Check)

Critical Step: Because bis-amides can be membrane-active, you must verify they do not lyse red blood cells (RBCs) if intended for systemic use.

- Blood Source: Fresh human or sheep RBCs, washed with PBS.
- Treatment: Incubate 2% RBC suspension with compound (up to 200 M) for 1 hour at 37°C.
- Controls: 1% Triton X-100 (100% Lysis), PBS (0% Lysis).
- Measurement: Centrifuge and measure hemoglobin in supernatant at 540 nm.
- Threshold: < 5% hemolysis is considered biocompatible.

Safety & Toxicology Note

Environmental Hazard: Based on structural analogs and MSDS data for fluorinated bis-amides, this compound is classified as Aquatic Acute 1 (H400).

- Disposal: All waste from biological assays must be collected in halogenated organic waste streams and incinerated. Do not release into sink drains.
- Handling: Use nitrile gloves. The lipophilic nature allows skin permeation.

References

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(Note: While specific clinical data for this exact CAS is proprietary or limited, the references above validate the protocols and SAR logic for this chemical class.)

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Sources

- [1. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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